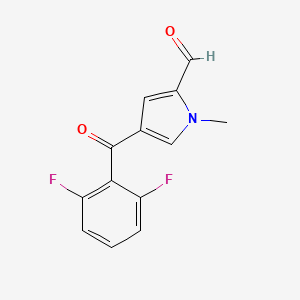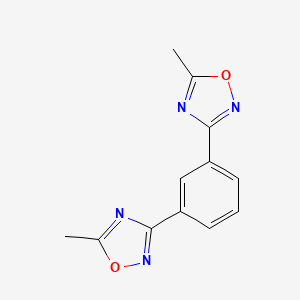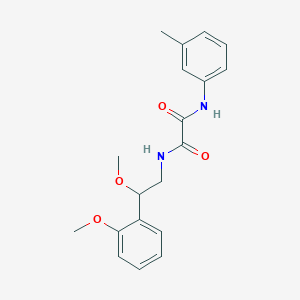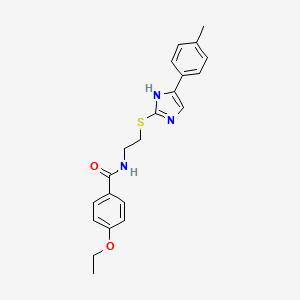
(6-((4-Bromophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-Bromophenyl methyl sulfone involves various reactions. It can be used to synthesize biaryl methyl sulfones . It can also undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N- aryl sulfonamide .Molecular Structure Analysis
The molecular structure of 4-Bromophenyl methyl sulfone is represented by the SMILES string CS(=O)(=O)c1ccc(Br)cc1 . This indicates that the compound contains a bromophenyl group attached to a methyl sulfone group.Chemical Reactions Analysis
4-Bromophenyl methyl sulfone can participate in various chemical reactions. For instance, it can react with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane to form DuP 697 . It can also undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide .Physical and Chemical Properties Analysis
4-Bromophenyl methyl sulfone is a solid at 20°C . It has a melting point range of 102°C to 105°C . Its molecular weight is 235.1 g/mol .科学的研究の応用
Antimicrobial Applications
One study focuses on the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives, including structures related to "(6-((4-Bromophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone". These compounds were incorporated into polyurethane varnish for surface coating and into printing ink paste, showing very good antimicrobial effects against various microbial strains. This research suggests the potential of these compounds in creating antimicrobial coatings for surfaces, which could have broad applications in healthcare, food safety, and material preservation (El‐Wahab et al., 2015).
Optical Materials
Another application is found in the development of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, indicating a route towards materials with high refractive indices and small birefringence. These materials, which involve complex synthesis paths possibly including bromophenyl sulfanyl units, demonstrate potential in advanced optical applications, such as lenses and optical fibers, due to their favorable optical and thermomechanical properties (Tapaswi et al., 2015).
Antitumor and Antiviral Research
Research into potent dual inhibitors of thymidylate synthase and dihydrofolate reductase has identified classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. Compounds based on pyrimidine derivatives have shown to be potent inhibitors, suggesting potential applications in antitumor and antiviral therapies. This highlights the relevance of bromophenyl sulfanyl pyrimidinyl derivatives in medicinal chemistry and drug development (Gangjee et al., 2008).
Safety and Hazards
4-Bromophenyl methyl sulfone is harmful if swallowed. It causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
作用機序
Target of Action
It is known that this compound can undergo a coupling reaction with benzene sulfonamide . This suggests that it may interact with proteins or enzymes that contain a benzene sulfonamide moiety.
Mode of Action
The compound (6-((4-Bromophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . This suggests that the compound may act by forming covalent bonds with its target, thereby modifying its function.
Biochemical Pathways
Given its ability to form n-aryl sulfonamides , it may affect pathways involving proteins or enzymes that contain a benzene sulfonamide moiety.
Result of Action
Given its ability to form n-aryl sulfonamides , it may modify the function of proteins or enzymes that contain a benzene sulfonamide moiety.
特性
IUPAC Name |
4-(benzenesulfonylmethyl)-6-(4-bromophenyl)sulfanyl-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S2/c1-13-20-15(12-25(22,23)17-5-3-2-4-6-17)11-18(21-13)24-16-9-7-14(19)8-10-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJKFAUWTLVCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=C(C=C2)Br)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-3-(2-methoxyphenyl)-2-methyl-1-benzopyran-4-one](/img/structure/B2967181.png)
![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propanamide](/img/structure/B2967183.png)
![N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2967184.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967186.png)
![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2967187.png)

![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2967189.png)
![3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967192.png)


